molecular formula C10H9ClF2O B14885394 1-(4-Chloro-3-ethylphenyl)-2,2-difluoroethanone

1-(4-Chloro-3-ethylphenyl)-2,2-difluoroethanone

Cat. No.: B14885394
M. Wt: 218.63 g/mol
InChI Key: IQUZJADJTTZJHE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a chloroethylphenyl group and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 4-chloro-3-ethylbenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-trifluoromethylphenol
  • 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Comparison: 1-(4-Chloro-3-ethyl-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

1-(4-chloro-3-ethylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H9ClF2O/c1-2-6-5-7(3-4-8(6)11)9(14)10(12)13/h3-5,10H,2H2,1H3

InChI Key

IQUZJADJTTZJHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C(F)F)Cl

Origin of Product

United States

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